Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

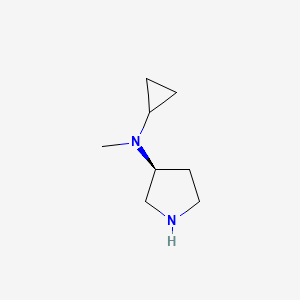

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is a chiral amine compound characterized by a cyclopropyl group attached to the nitrogen atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and (S)-pyrrolidin-3-amine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of cyclopropylamine.

Purification: The product is purified using techniques such as column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of N-cyclopropyl-N-methylpyrrolidin-3-one.

Reduction: Formation of N-cyclopropyl-N-methylpyrrolidin-3-amine derivatives.

Substitution: Formation of substituted pyrrolidine compounds.

Scientific Research Applications

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the interaction of chiral amines with biological targets.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, modulating their activity.

Pathways Involved: It influences neurotransmitter pathways, potentially affecting the release and uptake of neurotransmitters such as dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

®-N-Cyclopropyl-N-methylpyrrolidin-3-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

N-Cyclopropyl-N-methylpyrrolidine: A non-chiral analog with similar structural features but lacking the chiral center.

Uniqueness

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other applications requiring chiral specificity.

Biological Activity

Cyclopropyl-methyl-(S)-pyrrolidin-3-yl-amine is a compound of increasing interest in pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H19N3 with a molecular weight of approximately 197.28 g/mol. The compound features a chiral center at the pyrrolidine ring, which contributes to its pharmacological properties. The presence of the cyclopropylmethyl substituent enhances its binding affinity to various biological targets, including enzymes and receptors.

Structural Comparison

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Pyrrolidine ring with cyclopropylmethyl group | Enhanced binding affinity |

| 2-Amino-1-(pyrrolidin-1-yl)ethanone | Pyrrolidine ring without cyclopropylmethyl | More basic due to absence of cyclopropane |

| 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Contains a methyl group instead of cyclopropylmethyl | Different steric effects impacting reactivity |

Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Its structural features allow it to modulate enzymatic activities and receptor functions effectively. For instance, studies have shown that compounds with similar structures can exhibit significant pharmacological effects by acting as agonists or antagonists at specific receptor sites .

Neuropharmacological Studies

This compound has been investigated for its neuropharmacological properties. Its ability to inhibit neuronal nitric oxide synthase (nNOS) has been noted, which is relevant for treating neurological disorders. In vitro studies have demonstrated that this compound can selectively inhibit nNOS with double-digit nanomolar potency, suggesting its potential as a therapeutic agent in conditions characterized by excessive nitric oxide production .

Structure–Activity Relationships (SAR)

The SAR studies conducted on similar pyrrolidine derivatives highlight the importance of structural modifications in enhancing biological activity. For example, the introduction of hydrophobic groups has been shown to improve binding affinity and selectivity towards target enzymes. The conformational flexibility provided by the cyclopropylmethyl group appears to play a critical role in optimizing these interactions .

Case Studies

- Inhibition of NAPE-PLD : A study focused on the inhibition of N-acylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) demonstrated that structurally related compounds could achieve high potency through specific substitutions on the pyrrolidine ring, underscoring the significance of structural optimization in drug design .

- Neuroprotective Properties : In preclinical models, compounds based on the pyrrolidine scaffold have exhibited neuroprotective effects against excitotoxic damage, indicating that this compound may have similar therapeutic potential .

Properties

IUPAC Name |

(3S)-N-cyclopropyl-N-methylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAHWPNLOCBILB-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CCNC1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.